

Introduction: A Versatile Building Block for Modern Chemistry

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Compound of Interest

Compound Name: 5-azido-2-methyl-1H-indole

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In the landscape of contemporary drug discovery and chemical biology, the indole scaffold stands out as a "privileged structure," a core component found in a multitude of natural products, pharmaceuticals, and essential biomolecules.[1][2][3] Its unique electronic properties and structural versatility have made it a cornerstone for medicinal chemists.[2] When this privileged core is functionalized with a bioorthogonal handle, its utility expands exponentially. **5-azido-2-methyl-1H-indole** is a prime example of such a molecule, merging the foundational indole structure with the remarkable reactivity of an azide group.

This guide provides a comprehensive technical overview of **5-azido-2-methyl-1H-indole** for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, and explore its critical applications as a molecular tool, particularly in the realm of bioorthogonal "click" chemistry.[4] [5] The strategic placement of the azide at the 5-position and a methyl group at the 2-position creates a stable, versatile, and highly valuable reagent for constructing complex molecular architectures and probing biological systems.

Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in any experimental context. This section outlines the structural features and key physicochemical data for **5-azido-2-methyl-1H-indole**.

Molecular Structure

The structure of **5-azido-2-methyl-1H-indole** consists of a bicyclic indole ring system. A methyl group (-CH₃) is substituted at the C-2 position, and an azide group (-N₃) is attached to the C-5 position of the benzene ring portion of the indole.

- Molecular Formula: C₉H₈N₄
- Molecular Weight: 172.19 g/mol
- Key Features:
 - Indole Core: Provides a rigid, aromatic scaffold that is a well-established pharmacophore in many biologically active compounds.^[1]
 - 2-Methyl Group: This group enhances the lipophilicity of the molecule and can influence its binding interactions with biological targets. It also sterically directs reactions at other positions.
 - 5-Azido Group: This is the key functional handle for bioorthogonal chemistry. The azide is small, metabolically stable, and largely absent in biological systems, preventing interference with native processes.^{[4][6]} It is poised for highly specific "click" reactions with alkyne-containing partners.^{[5][7]}

Physicochemical Data

The properties of **5-azido-2-methyl-1H-indole** are summarized in the table below. It is critical to note that as an organic azide, this compound requires careful handling and storage to ensure stability and safety.

Property	Value/Description	Rationale and Experimental Insight
IUPAC Name	5-azido-2-methyl-1H-indole	-
CAS Number	Data not readily available	This compound is primarily a research intermediate; specific registration may not be public.
Appearance	Typically a solid, may range from off-white to brown.	Color may deepen over time due to slight decomposition or exposure to light.
Melting Point	Data not readily available.	Expected to be higher than 2-methylindole (59-61 °C) due to the polar azide group.
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, CH ₂ Cl ₂ , Ethyl Acetate).	The indole and methyl groups provide nonpolar character, while the azide adds polarity.
Stability	Thermally sensitive. Potential for decomposition upon heating.[8]	Organic azides are energetic compounds. Avoid high temperatures, shock, and friction.
Storage	Store at 2-8 °C, under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light.	Cool, dark, and inert conditions are crucial to prevent thermal and photochemical degradation of the azide group.[8]

Spectroscopic Data (Predicted)

While specific experimental spectra for this exact molecule are not widely published, the expected NMR and IR signatures can be predicted based on the functional groups present.

- ¹H NMR: Signals would be expected in the aromatic region (δ 6.5-7.5 ppm) for the indole ring protons, a singlet around δ 2.4 ppm for the 2-methyl group, and a broad singlet for the N-H proton (δ > 8.0 ppm).

- ^{13}C NMR: Resonances for the nine carbon atoms would appear, with the aromatic carbons in the δ 100-140 ppm range.
- IR Spectroscopy: A characteristic and strong, sharp absorption band is expected between $2100\text{-}2160\text{ cm}^{-1}$, which is indicative of the azide ($-\text{N}_3$) stretching vibration. This peak is a critical diagnostic tool for confirming the presence of the azide group.

Synthesis Protocol: From Amine to Azide

The most direct and common synthesis of **5-azido-2-methyl-1H-indole** involves a two-step diazotization-azidation sequence starting from the commercially available 5-amino-2-methyl-1H-indole. This method is reliable and avoids the often harsher conditions of a multi-step de novo indole synthesis like the Fischer or Japp-Klingemann reactions.^{[9][10][11]}

Causality Behind the Experimental Design

The core of this synthesis is the conversion of a stable primary aromatic amine into a highly reactive diazonium salt, which is then immediately trapped by the azide anion.

- Diazotization: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms the diazonium salt. This step must be performed at low temperatures ($0\text{-}5\text{ }^\circ\text{C}$) because diazonium salts are notoriously unstable and can decompose violently at higher temperatures, often releasing nitrogen gas.
- Azidation: The introduction of sodium azide provides the N_3^- nucleophile, which displaces the dinitrogen (N_2) from the diazonium salt. N_2 is an excellent leaving group, making this substitution reaction highly efficient.

Detailed Step-by-Step Methodology

Materials and Reagents:

- 5-amino-2-methyl-1H-indole
- Hydrochloric acid (HCl), concentrated
- Sodium nitrite (NaNO_2)

- Sodium azide (NaN_3)
- Deionized water
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ice bath
- Magnetic stirrer and stir bar

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-methyl-1H-indole (1.0 eq) in a solution of concentrated HCl and water at room temperature. Stir until a clear solution of the amine salt is formed.
- **Cooling:** Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. Maintaining this low temperature is critical for the stability of the intermediate.
- **Diazotization:** Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cooled amine salt solution. The rate of addition should be controlled to keep the internal temperature below 5 °C. Stir the resulting mixture at 0-5 °C for 30 minutes.
- **Azidation:** In a separate flask, dissolve sodium azide (1.2 eq) in deionized water and cool it in an ice bath. Add this cold sodium azide solution dropwise to the diazonium salt solution, again ensuring the temperature remains below 5 °C.
 - **Safety Note:** Sodium azide is highly toxic. Handle with extreme care. Do not allow it to come into contact with acids (forms toxic hydrazoic acid) or heavy metals (forms explosive metal azides).

- **Reaction Progression:** Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Extraction:** Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude **5-azido-2-methyl-1H-indole** can be purified by column chromatography on silica gel if necessary.

Core Applications in Research and Drug Development

The true power of **5-azido-2-methyl-1H-indole** lies in its application as a versatile chemical tool. The azide group serves as a bioorthogonal chemical reporter, allowing for its selective reaction in complex biological environments without interfering with native cellular processes. [\[12\]](#)[\[13\]](#)

Bioorthogonal "Click" Chemistry

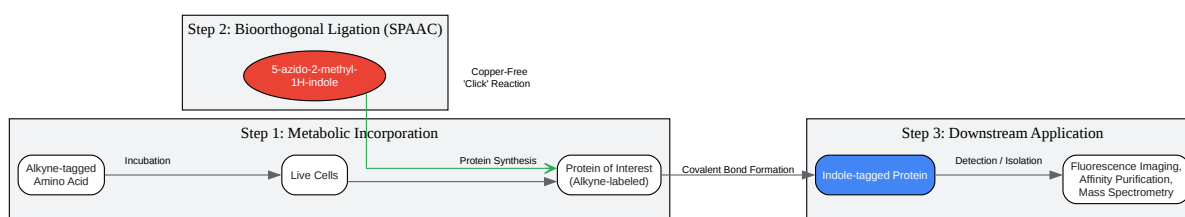
"Click" chemistry describes a class of reactions that are rapid, high-yielding, and create byproducts that are easily removed.[\[14\]](#)[\[15\]](#) The azide-alkyne cycloaddition is the cornerstone of this field.[\[7\]](#)

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source, to form a stable 1,4-disubstituted triazole linkage.[\[6\]](#)[\[16\]](#) While extremely effective for in vitro applications like materials science and bioconjugation in cell lysates, the cytotoxicity of the copper catalyst limits its use in living cells.[\[6\]](#)

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC was developed for live-cell imaging and in vivo studies.[4][6] This reaction uses a strained cyclooctyne, which reacts rapidly with an azide without the need for a metal catalyst. [5][7] **5-azido-2-methyl-1H-indole** is an excellent partner for SPAAC, enabling researchers to attach the indole moiety to biomolecules in living systems.

Experimental Workflow: Protein Labeling via SPAAC

The following diagram illustrates a typical workflow where a protein of interest is metabolically labeled with an alkyne-containing unnatural amino acid and subsequently tagged with **5-azido-2-methyl-1H-indole** for downstream analysis.



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Caption: Workflow for labeling proteins in live cells using SPAAC.

Applications in Medicinal Chemistry

The indole nucleus is a key pharmacophore, and attaching it to other molecules or biomolecules is a common strategy in drug design.[17][18] **5-azido-2-methyl-1H-indole** serves as a valuable building block for this purpose.

- Fragment-Based Drug Discovery: The azide allows the indole fragment to be "clicked" onto a library of alkyne-containing fragments to rapidly generate novel molecular entities for screening.

- Prodrug and Targeting Strategies: The azide can be used to link the indole core to a targeting moiety (e.g., a peptide that binds to a specific receptor) or to a solubilizing group. The resulting triazole linker is highly stable in vivo.

Conclusion

5-azido-2-methyl-1H-indole is more than just another chemical reagent; it is a powerful molecular tool that bridges the gap between synthetic chemistry and biology. By combining the privileged indole scaffold with the bioorthogonal reactivity of the azide group, it provides researchers with a robust and versatile platform for a wide range of applications. From the precise labeling of biomolecules in living cells to the rapid assembly of novel drug candidates, **5-azido-2-methyl-1H-indole** is an indispensable component in the modern chemist's toolbox, enabling discoveries that were previously out of reach. Its careful synthesis and application will undoubtedly continue to fuel innovation across the scientific disciplines.

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